3-Benzoylindole

Description

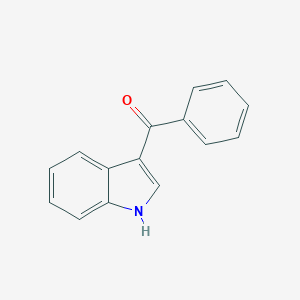

3-Benzoylindole (CAS 15224-25-6) is a heterocyclic compound featuring an indole core substituted with a benzoyl group at the 3-position. Its molecular formula is C₁₄H₉NO, with a molecular weight of 207.23 g/mol . This compound is primarily synthesized as a key intermediate in the production of cannabimimetic agents, which mimic the pharmacological activity of cannabinoids . The synthesis involves the introduction of substituted benzoyl groups (e.g., 2'-, 3'-, or 4'-substituted) onto the indole scaffold, enabling structural diversification for drug discovery . Physicochemical studies highlight its stability under nitrogen atmospheres and a melting point range of 238–240°C .

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-3-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h1-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHQLIGSIQGNBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164980 | |

| Record name | 3-Benzoylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672358 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15224-25-6 | |

| Record name | 3-Benzoylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15224-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzoylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015224256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15224-25-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 15224-25-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzoylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZOYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCO4O32860 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Catalytic System

The Friedel-Crafts acylation remains the most widely employed method for synthesizing 3-benzoylindole. This electrophilic substitution reaction involves the activation of benzoyl chloride via coordination with Lewis acids such as aluminum chloride (AlCl₃) or phosphorus oxychloride (POCl₃). The acylium ion intermediate electrophilically attacks the electron-rich 3-position of indole, forming the desired product.

Key Reaction Steps :

Optimized Reaction Conditions

Optimal yields (70–85%) are achieved under the following conditions:

-

Catalyst System : AlCl₃ (1.2 equiv) and POCl₃ (0.5 equiv) in dichloromethane.

-

Temperature : 0–25°C to minimize side reactions like polymerization.

-

Substrate Ratio : Indole-to-benzoyl chloride stoichiometry of 1:1.2 ensures complete conversion.

Table 1: Friedel-Crafts Acylation Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.2 equiv | Maximizes acylium formation |

| Solvent | DCM | Enhances electrophile stability |

| Reaction Time | 4–6 h | Balances conversion vs. degradation |

By-products and Mitigation Strategies

Common by-products include 4-benzoylindole (5–15%) and bis-acylated indoles (e.g., 2,4-dibenzoylindole, ≤10%). Strategies to suppress these include:

-

Low-Temperature Control : Slowing electrophilic attack kinetics to favor 3-position selectivity.

-

Steric Hindrance : Using bulky substituents on benzoyl chloride to reduce para-acylation.

Vilsmeier-Haack Acylation: Enhanced Regioselectivity

Reaction Overview

The Vilsmeier-Haack method employs a chloroiminium ion intermediate, generated from dimethylformamide (DMF) and POCl₃, to acylate indole. This approach offers superior regioselectivity for the 3-position compared to Friedel-Crafts.

Mechanistic Highlights :

Comparative Advantages

-

Reduced By-products : <5% para-acylation due to steric and electronic effects of the iminium intermediate.

-

Functional Group Tolerance : Compatible with electron-withdrawing substituents on indole.

Table 2: Friedel-Crafts vs. Vilsmeier-Haack

| Parameter | Friedel-Crafts | Vilsmeier-Haack |

|---|---|---|

| Regioselectivity | Moderate (3:4 = 7:1) | High (3:4 = 20:1) |

| By-product Formation | 10–15% | <5% |

| Catalyst Cost | Low | Moderate |

Alternative Synthetic Routes

Palladium-Catalyzed C-H Functionalization

Recent advances utilize palladium(II) catalysts to directly acylate indole via C-H activation. This method avoids pre-functionalized substrates and operates under mild conditions:

Fischer Indole Synthesis Limitations

While Fischer indole synthesis constructs the indole ring from phenylhydrazines and carbonyl compounds, it is unsuitable for this compound due to:

-

Electron-Donating Interference : Benzoyl groups destabilize the-sigmatropic rearrangement critical to indole formation.

-

Competitive Cleavage : Electron-rich intermediates undergo N–N bond cleavage instead of cyclization.

Industrial Production and Scalability

Continuous Flow Reactors

Industrial-scale synthesis employs flow chemistry to enhance efficiency:

Chemical Reactions Analysis

Types of Reactions: 3-Benzoylindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Multidrug Resistance Reversal

One of the most notable applications of 3-benzoylindole is its role as a reversal agent for multidrug resistance (MDR) in cancer treatment. Research has shown that benzoyl indoles can effectively reverse ABCG2-mediated MDR, which is a significant barrier in chemotherapy. Unlike traditional agents such as Ko143, which suffer from poor metabolic stability, this compound derivatives exhibit enhanced metabolic stability and synthetic tractability .

Key Findings:

- Efficacy : The study demonstrated that specific derivatives of this compound showed dose-dependent reversal efficacy against cancer cell lines resistant to common chemotherapeutics .

- Mechanism : The interaction of the indole ring with specific amino acids in the ABCG2 transporter was elucidated, highlighting the importance of structural modifications for enhancing efficacy .

Organic Synthesis

Synthesis of Indole Derivatives

This compound serves as a versatile building block in organic synthesis, particularly for the synthesis of various indole derivatives. Its ability to undergo acylation reactions allows for the formation of more complex structures that can be utilized in drug development and other applications.

Synthetic Methods:

- Acylation Reactions : Efficient methods for the acylation of indoles at the 3-position have been developed, utilizing acyl chlorides in the presence of Lewis acids like aluminum chloride .

- Regioselectivity : Recent advances have demonstrated regioselective acylation using NbCl5 and AgClO4 catalysts, resulting in high yields and short reaction times .

Materials Science

Photophysical Properties

The photophysical properties of this compound make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb light and emit fluorescence can be harnessed for various electronic applications.

Research Insights:

- Studies have indicated that modifications to the benzoyl group can significantly alter the emission properties, making it a candidate for tunable photonic materials .

Case Studies

Mechanism of Action

The mechanism of action of 3-Benzoylindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. For instance, certain derivatives of this compound act as inhibitors of specific enzymes, thereby affecting metabolic pathways and cellular functions . The exact mechanism depends on the specific structure and functional groups present in the derivative.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes key differences between 3-Benzoylindole and structurally related compounds:

Key Observations :

- This difference influences solubility and reactivity in synthetic applications .

- Synthesis : this compound is synthesized via direct acylation of indole, while 3-Benzylindole requires reducing agents like LiAlH₄ and metal catalysts (CuCl₂/ZnCl₂) .

Research Findings and Challenges

- Reactivity : The benzoyl group in this compound facilitates electrophilic substitution reactions, enabling regioselective modifications at the indole 2- or 4-positions .

- Stability : this compound derivatives exhibit thermal stability up to 240°C, critical for high-temperature synthetic processes .

- Knowledge Gaps: Comparative pharmacokinetic studies between this compound and analogs (e.g., 3-Benzylindole) are absent in the provided evidence, warranting further investigation.

Biological Activity

3-Benzoylindole is an organic compound belonging to the indole family, characterized by a benzoyl group attached at the third position of the indole ring. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it is explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₁NO

- Chemical Structure : The compound features a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The benzoyl group enhances its chemical reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, making it a candidate for further development in cancer therapy. Notably, it acts as an inhibitor of multidrug resistance proteins like ABCG2, which could enhance the efficacy of existing chemotherapeutic agents by preventing their efflux from cancer cells .

Table 1: Summary of Anticancer Activity

| Cell Line | Inhibition (%) | Mechanism of Action |

|---|---|---|

| NCI-H460/MX20 | 70% | Inhibition of ABCG2-mediated drug efflux |

| MCF-7 | 65% | Induction of apoptosis |

| HeLa | 60% | Cell cycle arrest |

Other Biological Activities

In addition to its anticancer properties, this compound demonstrates a range of other biological activities:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Anti-inflammatory Effects : Shown to reduce inflammation in preclinical models.

- Antioxidant Properties : Scavenges free radicals, contributing to its protective effects against oxidative stress.

- Antidiabetic Activity : Potential to modulate glucose metabolism and improve insulin sensitivity.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Androgen Production : It inhibits androgen production in the prostate gland, which is crucial for treating prostatic hypertrophy.

- Modulation of Enzyme Activities : Acts as a probe in studying various enzyme pathways, influencing metabolic processes involved in cancer progression.

- Reversal of Multidrug Resistance : Enhances the accumulation of chemotherapeutic agents in resistant cancer cells by inhibiting ABCG2 transporters .

Study on Anticancer Activity

A study conducted on the efficacy of this compound against breast cancer cells (MCF-7) demonstrated that treatment with this compound led to a significant reduction in cell viability. The study highlighted the induction of apoptosis as a key mechanism through which this compound exerts its anticancer effects.

Study on Multidrug Resistance

Another pivotal study focused on the role of this compound as a reversal agent for ABCG2-mediated multidrug resistance. The findings suggested that this compound significantly increased the intracellular concentration of mitoxantrone in resistant cell lines, indicating its potential as an adjunct therapy in overcoming resistance in cancer treatments .

Comparative Analysis with Similar Compounds

A comparative study highlighted the unique properties of this compound relative to other indole derivatives:

| Compound | Structure Type | Notable Activity | Unique Features |

|---|---|---|---|

| This compound | Indole derivative | Anticancer, Antimicrobial | High reactivity at C3 position |

| Indole-3-acetic acid | Plant hormone | Growth regulation | Involved in plant physiological processes |

| Benzylindoles | Indole derivative | Psychoactive | Effects on neurotransmitter systems |

| N-benzoyltryptamine | Indole derivative | Potential pharmacological | Similar structure but different biological effects |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-benzoylindole, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via Friedel-Crafts acylation of indole derivatives using benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key factors include temperature control (20–50°C), solvent selection (e.g., dichloromethane or nitrobenzene), and stoichiometric ratios to minimize side reactions like over-acylation or polymerization. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity products . For isotopic analogs (e.g., deuterated derivatives), specialized reagents like 3-benzyloxybenzaldehyde-α-d1 may be used to introduce labels .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Mass Spectrometry (MS) : The molecular ion peak (m/z 221) and fragmentation patterns (e.g., m/z 144 for 3-indole-CO⁺ and m/z 116 for the indolyl radical ion) are diagnostic for structural confirmation .

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ reveal characteristic shifts for the indole NH (~11 ppm), benzoyl carbonyl (~190 ppm), and aromatic protons.

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity, using acetonitrile/water gradients to resolve impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, EN 166-compliant goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Collect solid residues with dust-suppressing tools (e.g., wet wipes) and dispose via hazardous waste protocols .

- Storage : Keep in airtight containers at <28°C to prevent degradation .

Advanced Research Questions

Q. How can contradictions in mass spectrometry data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in MS fragmentation (e.g., variable M⁻¹ peaks vs. molecular ions) may arise from substituent effects on indole or benzoyl groups. To resolve:

- Perform high-resolution MS (HRMS) to confirm molecular formulas.

- Compare with synthesized isotopic analogs (e.g., deuterated derivatives) to track fragmentation pathways .

- Use computational tools (e.g., DFT) to model ionization stability and predict dominant fragments .

Q. What experimental strategies address the pharmacological activity-stability paradox in this compound-based cannabimimetics?

- Methodological Answer : this compound derivatives (e.g., JWH-122) exhibit cannabinoid receptor affinity but often suffer from hydrolytic instability. Strategies include:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., 4-methoxy) on the benzoyl ring to enhance steric protection of the ketone .

- Prodrug Design : Mask the carbonyl group as a more stable enol ether or ester derivative.

- Accelerated Stability Testing : Expose compounds to simulated physiological conditions (pH 7.4 buffer, 37°C) and monitor degradation via HPLC-MS .

Q. How can researchers reconcile conflicting data on the environmental persistence of this compound derivatives?

- Methodological Answer : Contradictory biodegradation studies may stem from variable test conditions (e.g., microbial consortia, temperature). To standardize:

- Use OECD 301/302 guidelines for aerobic/anaerobic biodegradability assays.

- Apply advanced analytics (e.g., LC-QTOF-MS) to track metabolite formation and distinguish abiotic vs. biotic degradation pathways .

- Conduct ecotoxicology studies (e.g., Daphnia magna assays) to correlate persistence with ecological risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.